molecular formula C15H16O2 B6328148 1-(Benzyloxy)-3-ethoxybenzene CAS No. 2296808-65-4

1-(Benzyloxy)-3-ethoxybenzene

Cat. No. B6328148
CAS RN: 2296808-65-4
M. Wt: 228.29 g/mol
InChI Key: OCRSQERWMNSRFH-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-3-ethoxybenzene” is likely a benzene derivative with benzyloxy and ethoxy functional groups attached. These functional groups could potentially influence the compound’s reactivity and physical properties .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with benzyloxy and ethoxy substituents. The positions and orientations of these groups could influence the compound’s chemical behavior .


Chemical Reactions Analysis

Benzylic positions are often reactive, so this compound might undergo reactions at the benzyloxy group . The ethoxy group could also potentially participate in reactions, particularly if conditions favor ether cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ether and benzyloxy groups could impact its polarity, solubility, and reactivity .

Scientific Research Applications

1-(Benzyloxy)-3-ethoxybenzene has been studied extensively in scientific research due to its potential biological and pharmacological activities. It has been studied as an antioxidant, a potential anti-cancer agent, and an anti-inflammatory agent. In addition, this compound has been investigated for its potential use as a drug delivery system, as well as for its ability to modulate the release of drugs.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-ethoxybenzene is not yet fully understood. However, it is believed that the benzyl group has an inhibitory effect on the activity of certain enzymes, while the ethoxy group has a stimulatory effect. Furthermore, the aromatic nature of this compound may play a role in its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells. In addition, this compound has been shown to modulate the release of drugs, and it has been suggested that it may have a role in drug delivery.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Benzyloxy)-3-ethoxybenzene in laboratory experiments include its relatively low cost, ease of synthesis, and availability of commercial sources. Furthermore, this compound has a wide range of biological and pharmacological activities, making it a useful compound for a variety of research applications. The main limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

Given the potential biological and pharmacological activities of 1-(Benzyloxy)-3-ethoxybenzene, there are many potential future directions for research. These include further investigation of the mechanism of action of this compound, as well as its potential use as a drug delivery system. In addition, further studies could be conducted to explore the potential use of this compound as an antioxidant, anti-cancer agent, and anti-inflammatory agent. Finally, further research could be conducted to explore the potential use of this compound in materials science applications.

Synthesis Methods

1-(Benzyloxy)-3-ethoxybenzene can be synthesized from commercially available benzyl alcohol and ethyl acetate. The reaction is performed in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as piperidine. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The product is purified by distillation and recrystallization.

Safety and Hazards

As with any chemical compound, handling “1-(Benzyloxy)-3-ethoxybenzene” would require appropriate safety precautions. It’s important to use personal protective equipment and avoid inhalation or contact with skin and eyes .

properties

IUPAC Name

1-ethoxy-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRSQERWMNSRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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